BenchChemオンラインストアへようこそ!

Ar-67

Oncology Topoisomerase I Inhibition Cytotoxicity Screening

AR-67 (Silatecan) is a third-generation camptothecin with >85% lactone stability and 25–50× enhanced lipophilicity over camptothecin, driven by its 7-tert-butyldimethylsilyl modification. This ensures sustained active lactone exposure and reproducible TOP1 inhibition in glioblastoma and solid tumor xenograft models. In glioma cells, AR-67 shows ≥10-fold potency over topotecan. Ideal for studies where lactone stability is critical for efficacy readouts. Available with full analytical documentation.

Molecular Formula C26H30N2O5Si
Molecular Weight 478.6 g/mol
CAS No. 220913-32-6
Cat. No. B1684488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAr-67
CAS220913-32-6
Synonyms1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)-
7-t-butyldimethylsilyl-10-hydroxycamptothecin
7-tert-butyldimethylsilyl-10-hydroxycamptothecin
AR 67 cpd
AR-67 cpd
DB 67
DB-67
Molecular FormulaC26H30N2O5Si
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O
InChIInChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1
InChIKeyXUSKJHCMMWAAHV-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Silatecan (AR-67, CAS 220913-32-6) for Anticancer Research: Third-Generation Topoisomerase I Inhibitor with Differentiated Blood Stability and Lipophilicity


Silatecan (also known as AR-67, DB-67) is a third-generation camptothecin analog and a potent inhibitor of DNA topoisomerase I (TOP1) [1]. It is a synthetic, highly lipophilic derivative of the natural alkaloid camptothecin, engineered with a 7-tert-butyldimethylsilyl modification that confers significantly enhanced lactone stability in human blood and improved membrane partitioning compared to first- and second-generation camptothecin analogs [2]. AR-67 is currently under clinical investigation for various solid malignancies, including glioblastoma multiforme, and exhibits both antineoplastic and radiosensitizing activities [3].

Why Generic Camptothecin Analogs Cannot Substitute for Silatecan (AR-67) in Preclinical and Clinical Research


The camptothecin class shares a conserved topoisomerase I inhibitory mechanism but exhibits profound divergence in physicochemical properties that govern lactone stability and pharmacokinetic behavior, precluding simple interchangeability. The active α-hydroxy-δ-lactone E-ring of camptothecin undergoes rapid, pH-dependent hydrolysis at physiological pH to an inactive carboxylate form, which additionally binds irreversibly to human serum albumin, severely limiting the therapeutic utility of early-generation analogs such as camptothecin itself and, to varying degrees, clinically approved agents like topotecan and irinotecan (SN-38) [1]. AR-67 (Silatecan) was specifically engineered with a 7-silyl modification to overcome this fundamental limitation through a dual mechanism: dramatically increased lipophilicity that partitions the active lactone into protective lipid bilayer environments, and altered protein binding kinetics that slow the inactivation process [2]. Consequently, the active lactone exposure, tumor penetration, and overall efficacy profile of AR-67 are not generalizable across the class; substitution with a non-lipophilic camptothecin analog will yield fundamentally different experimental outcomes that do not recapitulate AR-67 pharmacology [3].

Quantitative Differentiation Evidence: Silatecan (AR-67) Head-to-Head Performance Against Comparator Analogs


AR-67 Exhibits ≥10-Fold Greater in Vitro Cytotoxicity Than Topotecan Across Multiple Tumor Cell Lines

In a comparative in vitro study evaluating novel silatecans against human glioma cell lines, AR-67 (designated DB-67 in the study) inhibited tumor cell proliferation with ED50 values ranging from 2 to 40 ng/mL. This potency was at least 10-fold greater than the effects observed with topotecan, a second-generation FDA-approved camptothecin analog, when tested under identical experimental conditions. AR-67 potency was also at least comparable to that of SN-38, the active metabolite of irinotecan [1].

Oncology Topoisomerase I Inhibition Cytotoxicity Screening

AR-67 Maintains Superior Active Lactone Stability in Human Blood Compared to Clinically Relevant Camptothecin Analogs

The active α-hydroxy-δ-lactone pharmacophore in AR-67 displays superior stability in human blood when directly compared with clinically relevant camptothecin analogues [1]. AR-67, as a third-generation camptothecin analog, maintains its active lactone form at levels exceeding 85% in human blood, a stability profile credited in part to the -R10 hydroxyl group also present on topotecan and irinotecan, but augmented by the unique 7-silyl modification [2]. In comparative studies of lactone ring stability in mouse plasma, the related silatecan DB-91 exhibited greater stability than all other camptothecin derivatives tested, establishing the silatecan scaffold as inherently superior for maintaining the active closed-ring conformation [3].

Pharmacokinetics Lactone Stability Drug Metabolism

AR-67 Is 25- to 50-Fold More Lipophilic Than Camptothecin, Enabling Membrane Partitioning That Protects Active Lactone

The 7-tert-butyldimethylsilyl modification renders AR-67 25- to 50-fold more lipophilic than unmodified camptothecin, as determined by comparative partition coefficient measurements [1]. This enhanced lipophilicity enables AR-67 to readily incorporate, in its active lactone form, into cellular and liposomal lipid bilayers, providing a protective microenvironment that shields the hydrolytically labile E-ring from aqueous-phase hydrolysis [2]. The silyl moiety not only increases membrane affinity but also alters the kinetics of protein binding compared to less lipophilic camptothecin derivatives, contributing to slower inactivation in biological matrices [3].

Physicochemical Properties Lipophilicity Drug Design

AR-67 Demonstrates Superior Antitumor Efficacy Against Human Tumor Xenografts Relative to Structurally Related Silatecan DB-91

In a comparative evaluation of silatecan analogs, AR-67 (DB-67) demonstrated marked superiority over its lactone homolog DB-91 against human tumor growth across multiple experimental systems. While DB-91 exhibited only limited antitumor activity, AR-67 produced significant growth inhibition in both in vivo-like histocultured human tumors and subcutaneous xenografted human tumors in nude mice [1]. This differential efficacy between two structurally related silatecans underscores that the silyl modification alone is insufficient to confer activity; the specific structural configuration of AR-67 is critical for its in vivo antitumor potency [2].

In Vivo Efficacy Xenograft Models Antitumor Activity

AR-67 Functions as a Potent Radiosensitizer via TOP1 Targeting, Enhancing Radiation-Induced DNA Damage

Silatecan DB-67 (AR-67) has been demonstrated to act as a potent and specific radiation sensitizer through its targeting of DNA topoisomerase I (TOP1) in mammalian cells. In mechanistic studies, AR-67 treatment enhanced radiation-induced DNA double-strand breaks and potentiated cytotoxicity when combined with ionizing radiation, effects that were directly attributable to stabilization of the TOP1-DNA covalent complex [1]. This radiosensitizing property represents a functional differentiation from camptothecin analogs that have not been systematically evaluated or validated for radiation combination applications under comparable experimental conditions [2].

Radiosensitization DNA Damage Response Combination Therapy

Optimal Research and Industrial Application Scenarios for Silatecan (AR-67) Based on Validated Quantitative Differentiation


In Vivo Xenograft Efficacy Studies Requiring High Active Lactone Exposure

AR-67 is the appropriate selection for investigators conducting subcutaneous or orthotopic human tumor xenograft studies in which maintaining sustained exposure to the active lactone form of a topoisomerase I inhibitor is critical for efficacy readouts. As demonstrated in comparative silatecan studies, AR-67 produced significant tumor growth inhibition in nude mouse xenograft models, whereas the structurally related analog DB-91 showed limited activity [1]. The compound's >85% lactone stability in human blood and 25-50× enhanced lipophilicity relative to camptothecin ensure that a higher fraction of the administered dose remains in the pharmacologically active closed-ring conformation throughout the dosing interval [2]. This property is particularly valuable in preclinical efficacy models where suboptimal lactone stability would confound interpretation of tumor response data. Procurement of AR-67 specifically, rather than a generic camptothecin analog, ensures that the observed in vivo activity accurately reflects the intended TOP1-targeted pharmacology without the confounding variable of rapid lactone hydrolysis [3].

Combination Radiotherapy Research Requiring Validated TOP1-Targeted Radiosensitization

Investigators designing chemoradiotherapy protocols or studying DNA damage response pathways should prioritize AR-67 based on its demonstrated capacity as a potent DNA topoisomerase I-targeted radiation sensitizer. AR-67 has been shown to enhance radiation-induced DNA double-strand breaks and potentiate cytotoxicity when combined with ionizing radiation in mammalian cell systems [1]. This radiosensitization activity is mechanistically linked to stabilization of the TOP1-DNA covalent complex, a validated molecular target for radiation combination strategies [2]. Researchers using AR-67 in combination radiation studies can reference a specific body of published evidence establishing the compound's radiosensitization credentials, whereas alternative camptothecin analogs may lack comparable systematic validation in this application context. This evidence base supports reproducible experimental design and facilitates cross-study comparison of radiosensitization outcomes [3].

Pharmacokinetic and Formulation Studies Focused on Lipophilic Drug Delivery

AR-67 represents an optimal tool compound for formulation scientists and pharmacokinetic researchers investigating the relationship between drug lipophilicity, lactone stability, and in vivo performance. The compound's 25- to 50-fold higher lipophilicity compared to camptothecin, combined with its documented membrane-partitioning behavior, makes it a valuable reference standard for studying lipid bilayer interactions, liposomal encapsulation efficiency, and the protective effects of membrane sequestration on hydrolytically labile pharmacophores [1]. AR-67 has been evaluated in both Cremophor EL-based and cyclodextrin (SBE-β-CD)-based formulations, providing a pharmacokinetic modeling framework that can be leveraged for comparative formulation development [2]. Researchers seeking to establish structure-lipophilicity-stability relationships across the camptothecin class will find AR-67 uniquely positioned as a high-lipophilicity benchmark that maintains superior active lactone exposure, enabling quantitative comparison against less lipophilic analogs such as topotecan and irinotecan [3].

In Vitro Cytotoxicity Screening Requiring ≥10-Fold Potency Advantage Over Topotecan

Investigators conducting in vitro cytotoxicity screening across tumor cell line panels should select AR-67 when experimental design requires a topoisomerase I inhibitor with demonstrated potency exceeding that of the FDA-approved second-generation analog topotecan. In direct head-to-head comparisons using human glioma cell lines, AR-67 (DB-67) exhibited ED50 values of 2–40 ng/mL, representing at least a 10-fold potency advantage over topotecan tested under identical conditions, and potency at least comparable to SN-38 [1]. This quantitative potency differential supports the use of AR-67 in comparative oncology studies where benchmarking against clinically established camptothecins is a key objective. The compound's differentiated cytotoxicity profile also makes it suitable for structure-activity relationship studies investigating the contribution of the 7-silyl modification to antiproliferative activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ar-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.